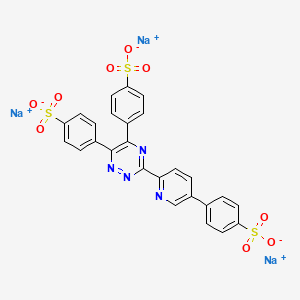![molecular formula C₁₇H₁₅N₃O₃S B1140727 5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione CAS No. 643764-88-9](/img/structure/B1140727.png)
5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidinedione derivatives, including compounds structurally related to 5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione, involves various chemical processes. For instance, Sohda et al. (1982) prepared more than 100 5-substituted thiazolidine-2,4-diones, indicating a broad interest in exploring the synthetic routes and modifications for enhancing the chemical properties of this class of compounds (Sohda et al., 1982).
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives has been closely examined to understand their interaction with biological targets. Li et al. (2009) conducted a structure-activity relationship (SAR) study to identify the pharmacophore of a thiazolidinedione derivative, providing insights into the molecular features important for biological activity (Li et al., 2009).
Applications De Recherche Scientifique
ERK1/2 Inhibitor Development
A study by Li et al. (2009) involved the synthesis and biological characterization of analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione in human leukemia U937 cells. This research aimed at developing ERK1/2 substrate-specific inhibitors, providing insight into the pharmacophore of these compounds for potential therapeutic applications (Li et al., 2009).
Antidiabetic and Hypolipidemic Activities
Sohda et al. (1982) explored over 100 5-substituted thiazolidine-2,4-diones for their hypoglycemic and hypolipidemic activities in genetically obese and diabetic mice. This study contributed to understanding the structure-activity relationship of these compounds, identifying potential therapeutic agents for diabetes and related metabolic disorders (Sohda et al., 1982).
Design and Synthesis for Triglyceride Accumulation and Hypoglycemic Activity
Kim et al. (2004) designed and synthesized a series of substituted pyridines and purines containing 2,4-thiazolidinedione. These compounds were evaluated for their effect on triglyceride accumulation in cells and their hypoglycemic and hypolipidemic activity in diabetic mice, contributing to the development of new pharmacological agents for metabolic diseases (Kim et al., 2004).
Molecular Docking and Hypoglycemic Activity
Roy et al. (2013) synthesized a new series of thiazolidine-2,4-diones, conducting molecular docking studies and evaluating their oral hypoglycemic activity. This research provided insights into the interaction of these compounds with peroxisome proliferator-activated receptor-gamma and their potential as oral hypoglycemic agents (Roy et al., 2013).
Biocatalytic Reduction for Diabetes Treatment
Cantello et al. (1994) described a biotransformation system for reducing carbon-carbon double bonds in 5-benzylidenethiazolidine-2,4-diones using red yeasts. This biocatalytic approach, yielding 5-benzylthiazolidine-2,4-diones, has potential applications in treating non-insulin-dependent diabetes mellitus (Cantello et al., 1994).
Solvent-Free Synthesis under Microwave Irradiation
Yang and Yang (2011) achieved a novel and clean synthesis of 5-benzylidene-2-thioxothiazolidin-4-ones and thiazolidine-2,4-diones using microwave irradiation. This approach provides an efficient and environmentally friendly method for synthesizing these compounds (Yang & Yang, 2011).
Propriétés
IUPAC Name |
5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,11H,9-10H2,(H,18,19)(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMJDJHGHVLTLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147886 |
Source


|
| Record name | 5-[[4-[2-(2-Pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[4-[2-(2-Pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
CAS RN |
643764-88-9 |
Source


|
| Record name | 5-[[4-[2-(2-Pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643764-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[4-[2-(2-Pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

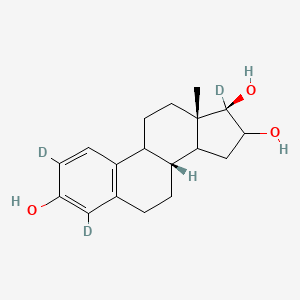

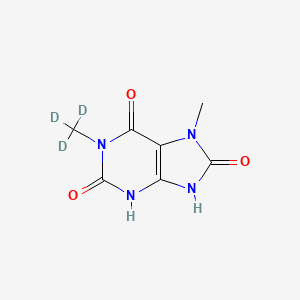
![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)
![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)
![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)

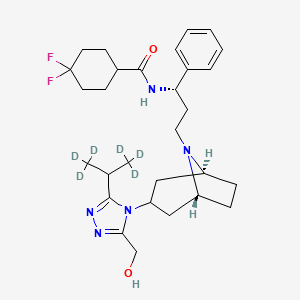

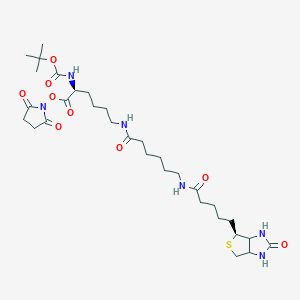
![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)
